molecular formula C10H11N3 B1362290 4-(1H-Pyrazol-1-yl)benzylamine CAS No. 368870-03-5

4-(1H-Pyrazol-1-yl)benzylamine

Numéro de catalogue B1362290
Numéro CAS: 368870-03-5
Poids moléculaire: 173.21 g/mol
Clé InChI: AVKMXPDYQVKSFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1H-Pyrazol-1-yl)benzylamine is a chemical compound with the molecular formula C10H11N3. It has a molecular weight of 173.21 . This compound is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-(1H-Pyrazol-1-yl)benzylamine, has been a subject of interest for many researchers . A series of novel pyrazolylpyrimidine derivatives were designed, synthesized, and characterized by IR, (1) H NMR, (13) C NMR, mass spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 4-(1H-Pyrazol-1-yl)benzylamine is characterized by the presence of a pyrazole ring attached to a benzylamine group . The lowest LUMO energy and dipole moment, as well as the highest theoretical lipophilicity (cLog P), were identified as structural features that may contribute to the biological activity of this compound .


Chemical Reactions Analysis

Pyrazole derivatives, including 4-(1H-Pyrazol-1-yl)benzylamine, have been used in various applications such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, as well as antiviral agents .


Physical And Chemical Properties Analysis

4-(1H-Pyrazol-1-yl)benzylamine has a melting point of 94-95°C and a predicted boiling point of 307.1±25.0 °C. Its density is predicted to be 1.16±0.1 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Applications De Recherche Scientifique

Antileishmanial Applications

4-(1H-Pyrazol-1-yl)benzylamine: derivatives have been studied for their potential use in treating Leishmaniasis , a neglected disease caused by the parasite Leishmania. Researchers have synthesized benzenesulfonamide derivatives of this compound and evaluated their antileishmanial activity. Some compounds showed promising activity against Leishmania infantum and Leishmania amazonensis , comparable to existing treatments but with lower cytotoxicity .

Antibacterial Properties

A series of derivatives of 4-(1H-Pyrazol-1-yl)benzylamine have been tested for antibacterial activity. Certain compounds exhibited significant activity against bacteria such as E. coli , S. aureus , and B. subtilis . This suggests potential for developing new antibacterial agents .

Anticancer Research

Derivatives of 4-(1H-Pyrazol-1-yl)benzylamine have been synthesized and tested for their anticancer properties. The research includes in vitro and in vivo studies to assess the efficacy of these compounds against various cancer cell lines. The findings indicate potential applications in cancer therapy .

Molecular Modeling

The compound has been used in molecular modeling studies to understand its interaction with biological targets. These studies help in identifying changes in electronic regions, orientation, and lipophilicity to improve the interaction with parasitic targets, which is crucial for drug design .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Orientations Futures

Given the diverse pharmacological activities of pyrazole derivatives, including 4-(1H-Pyrazol-1-yl)benzylamine, future research could focus on further exploring its potential uses in medicine and other fields . The changes in electronic regions, orientation, as well as lipophilicity of the derivatives were identified as areas to improve the interaction with the parasitic target .

Propriétés

IUPAC Name

(4-pyrazol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKMXPDYQVKSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380118
Record name 4-(1H-Pyrazol-1-yl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Pyrazol-1-yl)benzylamine

CAS RN

368870-03-5
Record name 4-(1H-Pyrazol-1-yl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PYRAZOL-1-YL-BENZYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 4-(pyrazol-1-yl)benzonitrile (see WO 2005/095343A) (1.46 g, 8.63 mmol) was added a solution of 1M borane.tetrahydrofuran complex in tetrahydrofuran (93 ml, 93 mmol), followed by heating to reflux for 16 hours. After completion of the reaction, methanol (14 ml) was added to the reaction solution, followed by concentration under reduced pressure. 6N Hydrochloric acid (265 ml) was added to the residue, followed by further heating to reflux for 3 hours. After this solution was concentrated under reduced pressure, a small amount of water was added. The resulting solution was adjusted to pH 11 with a 30% aqueous sodium hydroxide solution under ice cooling, followed by extraction with methylene chloride. The separated organic layer was dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography (eluent; chloroform:methanol:28% aqueous ammonia=90:10:1 (V/V/V)), and fractions containing the desired compound were concentrated under reduced pressure to afford the title compound (1.24 g) as a pale yellow solid. (Yield: 83%)
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

Into a 50-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed tetrahydrofuran (15 mL). This was followed by dropwise addition of a 4-(1H-pyrazol-1-yl)benzonitrile (250 mg, 1.48 mmol, 1.00 equiv) in tetrahydrofuran (5 mL) with stirring at 0° C. To this was added LiAlH4 (337 mg, 8.87 mmol, 6.00 equiv). The resulting solution was stirred for 3 h at room temperature. The reaction was then quenched by the addition of NaOH (15%, aq). The resulting solution was extracted with 3×50 mL of dichloromethane and the organic layers were combined, dried over anhydrous sodium sulfate, and concentrated under vacuum. The product was obtained as 0.251 mg of a white crude solid.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.